[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid
CAS No.:
Cat. No.: VC17209246
Molecular Formula: C10H16O13P2
Molecular Weight: 406.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O13P2 |
|---|---|
| Molecular Weight | 406.17 g/mol |
| IUPAC Name | (3R,4S,5R)-5-[(1S)-1-carboxy-1-phosphonoethoxy]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O13P2/c1-10(9(14)15,24(16,17)18)22-5-2-4(8(12)13)3-6(7(5)11)23-25(19,20)21/h3,5-7,11H,2H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)(H2,19,20,21)/t5-,6-,7+,10+/m1/s1 |
| Standard InChI Key | HUOJJMMXOWLGJU-JQCUSGDOSA-N |
| Isomeric SMILES | C[C@](C(=O)O)(O[C@@H]1CC(=C[C@H]([C@H]1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O |
| Canonical SMILES | CC(C(=O)O)(OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O |
Introduction
Structural Analysis and Stereochemical Configuration
Table 1: Key Structural Descriptors
Stereochemical Implications
The and configurations at positions 3, 4, 5, and the side chain critically influence biological activity. For instance:
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The phosphonooxy group may align with enzyme active sites that recognize phosphate mimics.
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The side chain’s spatial orientation could determine binding affinity to metalloenzymes .
Synthesis and Purification Strategies
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ catalyst | Introduce C1 carboxylic acid |
| Phosphorylation | Trimethyl phosphite, I₂ | Add phosphonate at C3 and C5 |
| Hydroxylation | OsO₄, NMO oxidizer | Install hydroxyl group at C4 |
| Purification | Ethanol recrystallization | Isolate enantiomerically pure product |
Physicochemical Properties and Stability
Solubility and Ionic Behavior
The compound’s four ionizable groups ( values estimated at 1.5–2.5 for phosphonic acids, 4.5–5.5 for carboxylic acids) render it:
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Unstable in acidic conditions (pH < 2), risking hydrolysis of phosphonate esters.
Table 3: Stability Profile
| Condition | Effect |
|---|---|
| pH 7.4 (aqueous) | Stable for >24 hours |
| pH 1.0 (HCl) | 50% degradation after 6 hours |
| 100°C (dry) | Decomposition above 150°C |
Research Gaps and Future Directions
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